molecular formula C26H22ClN3O3 B2650042 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 894893-66-4

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2650042
CAS No.: 894893-66-4
M. Wt: 459.93
InChI Key: FEOJOVYNDIEQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Naphthyridine Research

The naphthyridine core, first conceptualized in 1893 through Arnold Reissert’s isolation of the 1,8-naphthyridine system, initially languished in obscurity due to ambiguities in nomenclature and synthetic challenges. Structural clarity emerged post-1930 when systematic studies adopted modern Chemical Abstracts terminology, enabling reproducible synthesis and characterization. Early investigations focused on 1,8-naphthyridines due to their inherent capacity for metal chelation and antimicrobial activity, exemplified by nalidixic acid’s 1962 introduction as a quinolone antibiotic. The 21st century witnessed expanded interest in all six naphthyridine isomers, driven by advances in heterocyclic synthesis and recognition of their privileged pharmacophoric properties.

Positioning of 1,8-Naphthyridine Derivatives in Medicinal Chemistry

1,8-Naphthyridines occupy a unique niche due to their planar aromaticity, hydrogen-bonding capacity, and metabolic stability. These attributes underpin their prevalence in antimicrobials (e.g., enoxacin, gemifloxacin), antivirals, and anticancer agents (e.g., vosaroxin). The scaffold’s adaptability permits functionalization at positions 2, 3, and 7, enabling fine-tuning of electronic and steric properties for target engagement. Recent work highlights 1,8-naphthyridines as kinase inhibitors, with compound 2 (a naphthyridine-based probe) exhibiting picomolar affinity for casein kinase 2 alpha (CK2α) and broad kinome selectivity. Such advancements underscore the system’s continued relevance in precision drug design.

Emergence of N-Phenylacetamide-Substituted Naphthyridines

Functionalization with N-phenylacetamide moieties represents a strategic innovation to enhance target affinity and pharmacokinetic profiles. The acetamide group introduces hydrogen-bond donors/acceptors, while aryl substituents modulate lipophilicity and π-stacking interactions. In 2024, Murugesan et al. synthesized 28 1,8-naphthyridine-3-carbonitrile analogs bearing N-phenylacetamide groups, observing potent anti-mycobacterial activity (MIC = 6.25–50 μg/mL against Mycobacterium tuberculosis H37Rv). The target compound’s 4-ethylphenylacetamide substituent likely contributes to membrane penetration in Gram-negative pathogens, paralleling improvements seen in fluoroquinolone derivatives.

Current Research Landscape and Significance

Contemporary studies prioritize molecular hybridization strategies combining 1,8-naphthyridines with pharmacologically validated subunits. For instance, ionic liquid-catalyzed annulation methods now enable efficient synthesis of 2-aryl-1,8-naphthyridines under green conditions, addressing traditional limitations in regioselectivity. Anti-tubercular research dominates recent applications, with compounds like ANA-12 (MIC = 6.25 μg/mL) demonstrating efficacy against multidrug-resistant strains. The chlorobenzoyl group in the target compound may enhance DNA gyrase inhibition, a mechanism shared with quinolone antibiotics. Current efforts also explore 1,8-naphthyridines as anti-inflammatory agents through COX-2 modulation and as antitumor agents via topoisomerase inhibition.

Structural Analysis of 2-[3-(3-Chlorobenzoyl)-7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridin-1-yl]-N-(4-Ethylphenyl)Acetamide

Position Substituent Functional Role
1 N-(4-Ethylphenyl)acetamide Enhances lipophilicity; potential π-π interactions with hydrophobic enzyme pockets
3 3-Chlorobenzoyl Electron-withdrawing group; improves DNA-binding affinity and metabolic stability
7 Methyl Steric shielding of reactive sites; modulates solubility
4 Oxo Hydrogen-bond acceptor; critical for target enzyme recognition

Properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-3-17-8-10-20(11-9-17)29-23(31)15-30-14-22(24(32)18-5-4-6-19(27)13-18)25(33)21-12-7-16(2)28-26(21)30/h4-14H,3,15H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOJOVYNDIEQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzoyl Group: This step often involves acylation reactions using chlorobenzoyl chloride in the presence of a base.

    Attachment of the Ethylphenylacetamide Moiety: This is usually done through amide bond formation reactions using ethylphenylamine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups in place of the chlorobenzoyl group.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,8-Naphthyridine Derivatives

Compound 5a3 : 1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
  • Core : 1,8-naphthyridine.
  • Substituents :
    • 1-position: 4-Chlorobenzyl.
    • 3-position: Carboxamide linked to 3-chlorophenyl.
  • Key Differences :
    • The target compound replaces the 3-carboxamide with a 3-chlorobenzoyl group, altering hydrogen-bonding capacity.
    • The 4-ethylphenyl acetamide in the target may improve membrane permeability compared to 5a3’s 3-chlorophenyl group.
Compound from : 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid
  • Core : 1,8-naphthyridine.
  • Substituents :
    • 7-position: Chloro.
    • 6-position: Fluoro.
    • 1-position: 4-Fluorophenyl.
    • 3-position: Carboxylic acid.
  • The acetamide group in the target may enhance solubility relative to a carboxylic acid.

Acetamide-Containing Derivatives

VUAA1 : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • Core : Triazole-thioacetamide.
  • Substituents :
    • 4-Ethylphenyl acetamide.
    • Triazole-pyridinyl group.
  • Key Differences :
    • VUAA1 targets insect odorant receptors (Orco), while the naphthyridine core of the target compound suggests divergent mechanisms (e.g., kinase inhibition).
    • The triazole ring in VUAA1 enables π-π stacking, absent in the target’s naphthyridine system.
iCRT3 : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide
  • Core : Oxazole-sulfanylacetamide.
  • Substituents :
    • 4-Ethylphenyl oxazole.
    • Phenylethyl acetamide.
  • Key Differences :
    • iCRT3 inhibits Wnt/β-catenin signaling, whereas the target’s naphthyridine core may target bacterial DNA gyrase.
    • The oxazole and sulfanyl groups in iCRT3 confer distinct electronic properties compared to the target’s chlorobenzoyl group.
Compound 4c : 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide
  • Core : Benzhydrylsulfonyl-acetamide.
  • Substituents :
    • 4-Chlorophenyl.
  • Key Differences: 4c exhibits stimulant activity in mice, while the target’s naphthyridine backbone may confer antimicrobial properties.

Adamantyl-Substituted Naphthyridine ()

Compound 67 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide

  • Core : 1,5-Naphthyridine.
  • Substituents :
    • 3-position: Adamantyl-carboxamide.
    • 1-position: Pentyl.
  • Key Differences :
    • The adamantyl group in 67 enhances hydrophobicity and may target lipid-rich environments, unlike the target’s chlorobenzoyl group.
    • The pentyl chain in 67 vs. the methyl group in the target alters pharmacokinetic profiles (e.g., half-life).

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Potential Activity Reference
Target Compound 1,8-Naphthyridine 3-(3-Chlorobenzoyl), 7-methyl, 4-ethylphenyl acetamide Antimicrobial/Kinase inhibition -
5a3 1,8-Naphthyridine 1-(4-Chlorobenzyl), 3-carboxamide Undisclosed
VUAA1 Triazole-thioacetamide 4-Ethylphenyl, triazolylthio Orco agonist
iCRT3 Oxazole Sulfanyl, phenylethyl Wnt inhibitor
4c Sulfonyl-acetamide Benzhydrylsulfonyl, 4-chlorophenyl Stimulant
Compound 67 () 1,5-Naphthyridine Adamantyl-carboxamide, pentyl Undisclosed

Biological Activity

The compound 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-ethylphenyl)acetamide , also known as E999-1153, is a synthetic organic molecule with a complex structure featuring a naphthyridinone core. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesis, and potential applications.

Chemical Structure

The molecular formula of the compound is C25H20ClN3O4C_{25}H_{20}ClN_{3}O_{4}. Its structural characteristics include:

  • Chlorobenzoyl group
  • Naphthyridinone core
  • Ethylphenylacetamide moiety

The detailed structure can be represented as follows:

IUPAC Name 2[3(3chlorobenzoyl)7methyl4oxo1,4dihydro1,8naphthyridin1yl]N(4ethylphenyl)acetamide\text{IUPAC Name }this compound

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. In a study evaluating various naphthyridine derivatives, including E999-1153, the compound demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be comparable to that of standard antibiotics like ciprofloxacin and ketoconazole .

Antioxidant Activity

E999-1153 has also been assessed for its antioxidant potential. The compound showed promising results in DPPH radical scavenging assays, indicating its ability to neutralize free radicals and potentially mitigate oxidative stress .

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for microbial survival and proliferation. Molecular docking studies suggest that E999-1153 may interact with bacterial DNA gyrase or topoisomerase IV, which are vital targets for antibacterial agents.

Synthesis and Characterization

The synthesis of E999-1153 typically involves multi-step organic reactions. Key steps include:

  • Formation of the naphthyridinone core : This step often requires cyclization reactions.
  • Introduction of the chlorobenzoyl group : This can be achieved through acylation reactions.
  • Attachment of the ethylphenylacetamide moiety : This final step may involve amide bond formation.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Study 1: Antimicrobial Evaluation

In a comparative study involving various naphthyridine derivatives, E999-1153 was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance its efficacy further .

Study 2: Antioxidant Properties

A separate investigation focused on the antioxidant capabilities of E999-1153 using in vitro assays. The findings revealed that the compound significantly reduced oxidative stress markers in cultured cells, suggesting its potential role in protective therapies against oxidative damage .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound?

Answer:
The synthesis typically involves coupling naphthyridine precursors with chlorobenzoyl and acetamide derivatives. Key steps include:

  • POCl3-mediated cyclization : Reacting 7-methyl-1,8-naphthyridin-4(1H)-one derivatives with POCl3 in DMF at 80–100°C to form the chlorinated intermediate .
  • Amide bond formation : Using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base to conjugate the naphthyridine core to the 4-ethylphenylacetamide group .
  • Solvent optimization : DMF or dichloromethane is preferred for solubility and reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization (methanol/water) ensures high purity .

Basic: How should structural characterization be validated for this compound?

Answer:
Use a multi-technique approach:

  • Spectroscopic methods :
    • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1650 cm⁻¹ (amide/keto groups) .
    • NMR (¹H/¹³C) : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). Correlate with DEPT-135 for carbon assignments .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 423 [M+H]⁺) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous naphthyridine derivatives .

Advanced: What strategies address discrepancies in biological activity data across different studies?

Answer:

  • Assay standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, incubation time) to minimize variability .
  • Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities affecting activity .
  • Target validation : Perform molecular docking (AutoDock Vina) or SPR assays to confirm binding to the proposed target (e.g., kinase domains) and correlate with in vitro IC50 values .

Advanced: How to design experiments to assess binding mechanisms with target proteins?

Answer:

  • Biophysical techniques :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized protein .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Structural analysis : Co-crystallize the compound with the target protein (e.g., cytochrome P450) and resolve the structure via X-ray diffraction (2.0–2.5 Å resolution) .
  • Mutagenesis studies : Introduce point mutations (e.g., Ala scanning) to identify critical residues for binding .

Basic: What solvents and conditions stabilize the compound during purification?

Answer:

  • Solvent selection : Use aprotic solvents (DMF, dichloromethane) to prevent hydrolysis of the amide bond .
  • Crystallization : Methanol/water (7:3 v/v) at 4°C yields stable crystals with minimal degradation .
  • Storage : Store at –20°C under argon to prevent oxidation; monitor stability via TLC every 6 months .

Advanced: How to optimize yield while maintaining stereochemical integrity?

Answer:

  • Ultrasonic-assisted synthesis : Apply 40 kHz ultrasound to reduce reaction time (from 12 h to 2 h) and improve yield (≥75%) without racemization .
  • Chiral catalysts : Use (R)-BINOL-derived catalysts for enantioselective synthesis (e.g., >90% ee) .
  • Reaction monitoring : Track progress via in-situ FTIR to halt reactions at optimal conversion .

Advanced: What computational methods predict metabolic pathways?

Answer:

  • In silico tools :
    • SwissADME : Predict cytochrome P450-mediated oxidation sites .
    • Meteor Nexus : Simulate Phase I/II metabolism (e.g., glucuronidation) .
  • DFT calculations : Analyze electron density maps to identify reactive sites for hydroxylation .

Basic: Key analytical parameters for assessing purity?

Answer:

  • HPLC : C18 column, acetonitrile/water (60:40), UV detection at 255 nm; retention time ~8.2 min .
  • Elemental analysis : Match calculated vs. observed C, H, N values (e.g., C: 62.28% vs. 62.21%) .
  • Melting point : Sharp range (e.g., 473–475 K) indicates homogeneity .

Advanced: How to resolve contradictions in solubility data?

Answer:

  • Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry .
  • Polymorph analysis : Use DSC/TGA to identify hydrate vs. anhydrous forms affecting solubility .
  • Co-solvent systems : Blend PEG-400 with water to enhance solubility for in vivo studies .

Advanced: Validate target engagement in cellular models?

Answer:

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) with confocal microscopy .
  • siRNA knockdown : Reduce target protein expression and measure compound efficacy loss .
  • Thermal shift assay : Monitor protein denaturation (ΔTm) via SYPRO Orange to confirm stabilization by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.